molecular formula C25H24O5 B189862 Ficusin A CAS No. 173429-83-9

Ficusin A

Cat. No. B189862
M. Wt: 404.5 g/mol
InChI Key: LRYZMDSDXSWBMU-ZWKOTPCHSA-N
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Description

Ficusin A is a natural product found in Ficus septica . It has a molecular formula of C25H24O5 .


Molecular Structure Analysis

Ficusin A has a complex molecular structure. Its IUPAC name is 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]chromen-4-one . The molecule contains a total of 57 bonds, including 33 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 4 double bonds, 12 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 3 aromatic hydroxyls, and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

Ficusin A has a molecular weight of 404.5 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 404.16237386 g/mol . Its Topological Polar Surface Area is 87 Ų .

Scientific Research Applications

  • Phytochemistry and Pharmacology : Ficus species contain a wide range of phytoconstituents, including phenols, flavonoids, alkaloids, tannins, saponins, terpenoids, glycosides, sugar, protein, essential and volatile oils, and steroids. They have shown a broad range of biological properties, including antioxidants, antidiabetic, anti-inflammatory, anticancer, antitumor and antiproliferative, antimutagenic, antimicrobial, anti-helminthic, hepatoprotective, wound healing, anticoagulant, immunomodulatory activities, antistress, toxicity studies, and mosquitocidal effects .

  • Enzyme Characterization and Applications : Ficus carica, a species of Ficus, has functional proteases localized in its latex. These enzymes play critical roles in the overall plant development and have applications in different industries when used in both free and immobilized forms .

  • Biopharmaceutical Applications : Opuntia ficus-indica, another species of Ficus, is a source of dietary fibers, vitamins, and many other bioactive compounds with anti-inflammatory, hypoglycemic, and antimicrobial properties. Various parts of this plant including the fruit pulp and peel, cladode, and seeds have therapeutic potentials and are safe for human use .

  • Ficus pumila L. Applications : Ficus pumila L. has been used as a functional plant for a long time in East Asia, especially its fruits, as a dietary component in Japan and parts of China . A series of bioactive compounds, including phenolic acids, flavonoids, terpenoids, alcohols, and steroids, have been extracted from the stems, leaves, flowers, and fruits of Ficus pumila L . It has multiple therapeutic activities, including antioxidant, anti-inflammatory, antibacterial, antitumor, hypoglycemic, and cardiovascular protective effects . Moreover, Ficus pumila L. has extensive applications, such as in the food industry and ecological city construction .

  • Medicinal Significance of Ficus : The roots, aerial roots, stem, bark, leaves, latex, fruit, and pulp of the Ficus plants are medicinally important due to the presence of a variety of bioactive phytochemical compounds, such as polyphenols, phenolic acids, triterpenoids, flavonoids, flavonols, anthocyanins, carotenoids, glycosides, polysaccharides, reducing compounds, and vitamins K, E, and C . These plants show several biological activities including antimicrobial, antidiabetic, anti-obesity, hepatoprotective, cardioprotective, renal-protective, and anticancer activities . These plants have been found to be effective in the treatment of diabetes, stomachache, piles, skin diseases, inflammation, and cancer .

  • Ficus pumila L. Applications : Ficus pumila L. has been used as a functional plant for a long time in East Asia, especially its fruits, as a dietary component in Japan and parts of China . A series of bioactive compounds, including phenolic acids, flavonoids, terpenoids, alcohols, and steroids, have been extracted from the stems, leaves, flowers, and fruits of Ficus pumila L . It has multiple therapeutic activities, including antioxidant, anti-inflammatory, antibacterial, antitumor, hypoglycemic, and cardiovascular protective effects . Moreover, Ficus pumila L. has extensive applications, such as in the food industry and ecological city construction .

  • Biopharmaceutical Applications of Opuntia ficus-indica : Opuntia ficus-indica, another species of Ficus, is a source of dietary fibers, vitamins, and many other bioactive compounds with anti-inflammatory, hypoglycemic, and antimicrobial properties. Various parts of this plant including the fruit pulp and peel, cladode, and seeds have therapeutic potentials and are safe for human use .

Future Directions

The future directions of Ficusin A research could involve further exploration of its potential medicinal uses, given the broad range of biological properties observed in Ficus species . Additionally, the role of Ficusin A in the green synthesis of metallic nanoparticles could be an interesting area for future research .

properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O5/c1-13(2)17-9-4-14(3)10-18(17)22-20(27)11-21(28)23-24(29)19(12-30-25(22)23)15-5-7-16(26)8-6-15/h5-8,10-12,17-18,26-28H,1,4,9H2,2-3H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYZMDSDXSWBMU-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C3=C2OC=C(C3=O)C4=CC=C(C=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ficusin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
M Aida, Y Hano, T Nomura - Heterocycles, 1995 - library.navoiy-uni.uz
… Ficusin A (I), pale yellow amorphous powder, [a]$?+34: C25HZA05, gave a dark green coloration with … From above results, we propose the formula 1 for the structure of ficusin A. …
Number of citations: 22 library.navoiy-uni.uz
J Dai, D Shen, WY Yoshida, SM Parrish… - Planta …, 2012 - thieme-connect.com
… The known compounds were identified as ficusin A (10), gancaonin N (13), 2′-… Therefore, 3 was a new isoflavonoid that was a constitutional isomer of ficusin A (10) [15], …
Number of citations: 45 www.thieme-connect.com
ZF Shi, C Lei, BW Yu, HY Wang… - Chemistry & …, 2016 - Wiley Online Library
… Isoderrone (8), 3′‐(3‐methylbut‐2‐en‐1‐yl)biochanin A (11), myrsininone A (12), ficusin A (13), and 4′,5,7‐trihydroxy‐6‐[(1R*,6R*)‐3‐methyl‐6‐(1‐methylethenyl)cyclohex‐2‐en‐1‐…
Number of citations: 31 onlinelibrary.wiley.com
S Stephen Irudayaraj, S Christudas, S Antony… - Pharmaceutical …, 2017 - Taylor & Francis
Context: The decoctions of Ficus carica Linn. (Moraceae) leaves are used in the folklore treatment of diabetes. Objective: To evaluate the effect of F. carica on glucose and lipids levels, …
Number of citations: 88 www.tandfonline.com
G Fu, W Li, X Huang, R Zhang, K Tian… - Natural Product …, 2018 - Taylor & Francis
A new unique isoflavone derivatives with a cyclic-monoterpene-substituent, ficusin C (1), together with five known compounds (2–6), were isolated from the rhizomes of Ficus tikoua. …
Number of citations: 29 www.tandfonline.com
A Nafis, A Kasrati, CA Jamali, SE Samri… - Journal of Essential …, 2019 - Taylor & Francis
Ficus carica is one of the oldest and earliest cultivated fruits in the world. To our knowledge, little information is available on the antimicrobial and antioxidant activities of F. carica leaf …
Number of citations: 6 www.tandfonline.com
L Yao, S Zhao, W Liu, G Wang, CC Wan - Journal of Chemistry, 2022 - hindawi.com
… could inhibit a-glucosidase, among which 6-[(1R∗, 6R∗)-3-methyl-6-(1-methylethenyl)2-cyclohexen-1-yl]5,7,4′-trihydroxyisoflavone and ficusin A exhibited the highest inhibitory …
Number of citations: 2 www.hindawi.com
Q Zhou, X Lei, J Niu, Y Chen, X Shen… - Natural Product …, 2023 - Taylor & Francis
From the petroleum ether and ethyl acetate portions of the 95% ethanol extract of Ficus tikoua Bur., a new hemiacetal chromone racemate, named (±)-ficunomone (1), together with …
Number of citations: 10 www.tandfonline.com
J Reynaud, D Guilet, R Terreux, M Lussignol… - Natural Product …, 2005 - pubs.rsc.org
Covering: the literature from the first reported isolation of isoflavonoids from non-leguminous families up to April 2005 This review provides a listing of isoflavonoids reported in non-…
Number of citations: 133 pubs.rsc.org
N Bharathi, NK Kavinkumar… - Res. J. Life Sci. Bioinform …, 2019 - rjlbpcs.com
The inflammatory process involves a series of events that can be elicited by numerous stimuli, eg infectious agents, ischemia, antigen-antibody interactions, chemical, thermal or …
Number of citations: 1 www.rjlbpcs.com

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